

Hexaphenyldistannane: A Technical Guide to its Discovery and Historical Synthesis

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Compound of Interest

Compound Name: *Hexaphenyldistannane*

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Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of **hexaphenyldistannane**, $(C_6H_5)_3Sn-Sn(C_6H_5)_3$. The document traces the origins of its synthesis to the pioneering days of organometallic chemistry in the mid-19th century and details the key synthetic methodologies that were historically employed. A summary of its physicochemical and structural properties is presented in tabular format for clarity. Detailed experimental protocols for seminal synthetic routes are provided, alongside graphical representations of historical timelines, reaction mechanisms, and experimental workflows to facilitate a deeper understanding of this foundational organotin compound.

Introduction: The Dawn of Organotin Chemistry

The field of organotin chemistry, the study of compounds containing tin-carbon bonds, has its roots in the mid-19th century. In 1849, Edward Frankland's isolation of diethyltin diiodide marked a significant milestone.^{[1][2]} Shortly after, in 1852, Carl Löwig reported the synthesis of alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy, an observation that is widely considered the genesis of organotin chemistry.^{[1][2][3]} It was within this fertile scientific landscape that the synthesis of compounds featuring direct metal-metal bonds, such as **hexaphenyldistannane**, became an achievable goal. While a single definitive "discovery" of **hexaphenyldistannane** is not prominently documented, the first successful synthesis is attributed to Albert Ladenburg in 1870, who prepared it by the reaction of triphenyltin iodide

with sodium. This work was a crucial step in understanding the catenation abilities of metallic elements.

Historical Synthetic Methodologies

The early syntheses of **hexaphenyldistannane** relied on reductive coupling reactions, a testament to the ingenuity of 19th and early 20th-century chemists. The two primary historical methods are detailed below.

Wurtz-Fittig Type Reaction

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the reductive coupling of an aryl halide and an alkyl halide with sodium metal. In the case of **hexaphenyldistannane**, a variation of this reaction using an organotin halide is employed. The reaction of a triphenyltin halide (typically chloride or iodide) with a reducing agent like sodium metal in an anhydrous solvent such as diethyl ether or benzene leads to the formation of the tin-tin bond.

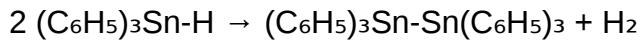
The overall reaction can be represented as:



This method, while foundational, often suffered from side reactions and difficulties in purification.

Reduction of Triphenyltin Hydride

Another early method involved the decomposition or reaction of triphenyltin hydride. In certain conditions, particularly in the presence of amines or other catalysts, triphenyltin hydride can undergo dehydrocondensation to yield **hexaphenyldistannane** and hydrogen gas.[\[4\]](#)[\[5\]](#)



This reaction highlighted the reactivity of the Sn-H bond and provided an alternative route to the distannane.

Quantitative Data Summary

Hexaphenyldistannane is a white, crystalline solid. Its key physical, spectroscopic, and crystallographic data are summarized in the following tables.

Table 1: Physical and Spectroscopic Properties of Hexaphenyldistannane

Property	Value
Molecular Formula	C ₃₆ H ₃₀ Sn ₂
Molecular Weight	700.04 g/mol
Appearance	White to off-white powder or crystals[1]
Melting Point	232-237 °C[1][6]
Solubility	Soluble in diethyl ether, chloroform.[6]
¹ H NMR (CDCl ₃)	~7.2-7.8 ppm (multiplet, aromatic protons)
¹³ C NMR (CDCl ₃)	~128-138 ppm (multiple signals, aromatic carbons)
¹¹⁹ Sn NMR (CDCl ₃)	~ -80 to -100 ppm
IR (KBr, cm ⁻¹)	~3050 (aromatic C-H stretch), ~1480, 1430 (aromatic C=C stretch), ~1070, 730, 695 (C-H bending)
Mass Spec (EI)	m/z 700 (M ⁺), fragments corresponding to loss of phenyl groups (e.g., m/z 623, 350, 273, 197, 120, 77)

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and experimental conditions. The values provided are typical ranges for the phenyl groups.

Table 2: Crystallographic Data for Hexaphenyldistannane Polymorphs

Parameter	Monoclinic Polymorph	Triclinic Polymorph
Space Group	P2 ₁ /c	P-1
a (Å)	19.240(3)	10.113(1)
b (Å)	9.146(2)	10.138(1)
c (Å)	19.351(2)	10.155(1)
α (°)	90	60.01(1)
β (°)	118.87(1)	60.11(1)
γ (°)	90	60.23(1)
Sn-Sn bond length (Å)	2.780(4) and 2.759(4)	2.773(1)

Experimental Protocols

The following are representative protocols for the historical synthesis of **hexaphenyldistannane**, adapted from the principles of the original methods. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis via Wurtz-Fittig Type Reaction from Triphenyltin Chloride

Materials:

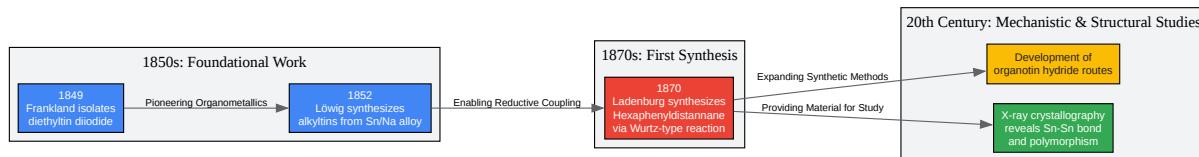
- Triphenyltin chloride ((C₆H₅)₃SnCl)
- Sodium metal, finely dispersed
- Anhydrous toluene or xylene
- Anhydrous hexane

Procedure:

- A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium metal.
- The mixture is heated to the melting point of sodium (97.8 °C) and stirred vigorously to create a fine dispersion of the metal.
- The dispersion is allowed to cool to room temperature while stirring continues.
- A solution of triphenyltin chloride in anhydrous toluene is added dropwise to the sodium dispersion over 30 minutes. An exothermic reaction should be observed.
- After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for 4-6 hours with vigorous stirring.
- The mixture is then cooled to room temperature, and any unreacted sodium is destroyed by the careful, dropwise addition of ethanol.
- The mixture is filtered to remove sodium chloride and other insoluble by-products.
- The solvent is removed from the filtrate under reduced pressure.
- The resulting crude solid is washed with cold anhydrous hexane to remove any unreacted triphenyltin chloride.
- The white solid is then recrystallized from a suitable solvent such as a toluene/hexane mixture to yield pure **hexaphenyldistannane**.

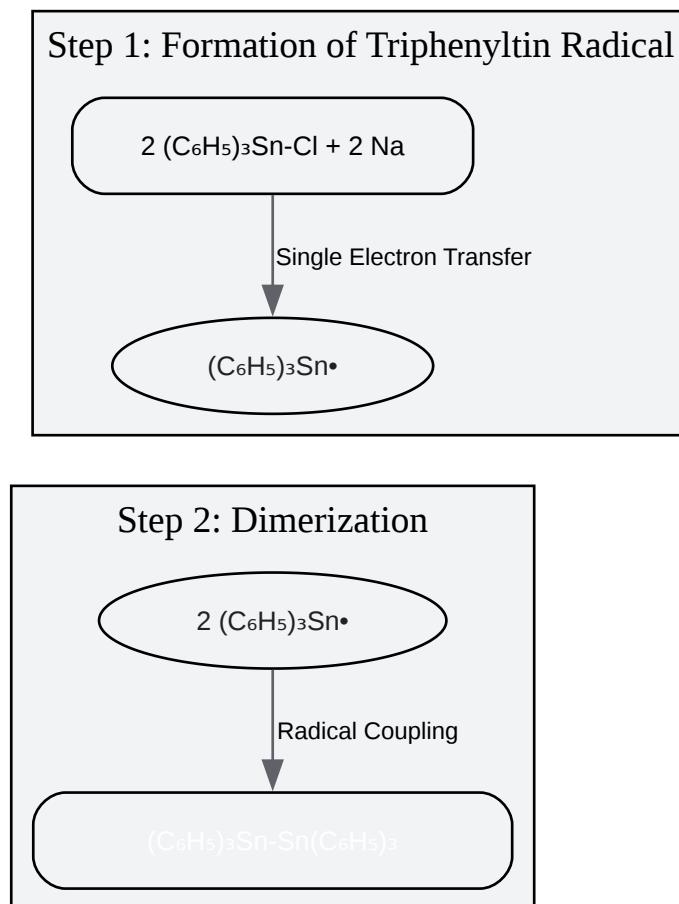
Visualizations

The following diagrams illustrate the historical development, a key reaction mechanism, and a typical experimental workflow for the synthesis of **hexaphenyldistannane**.



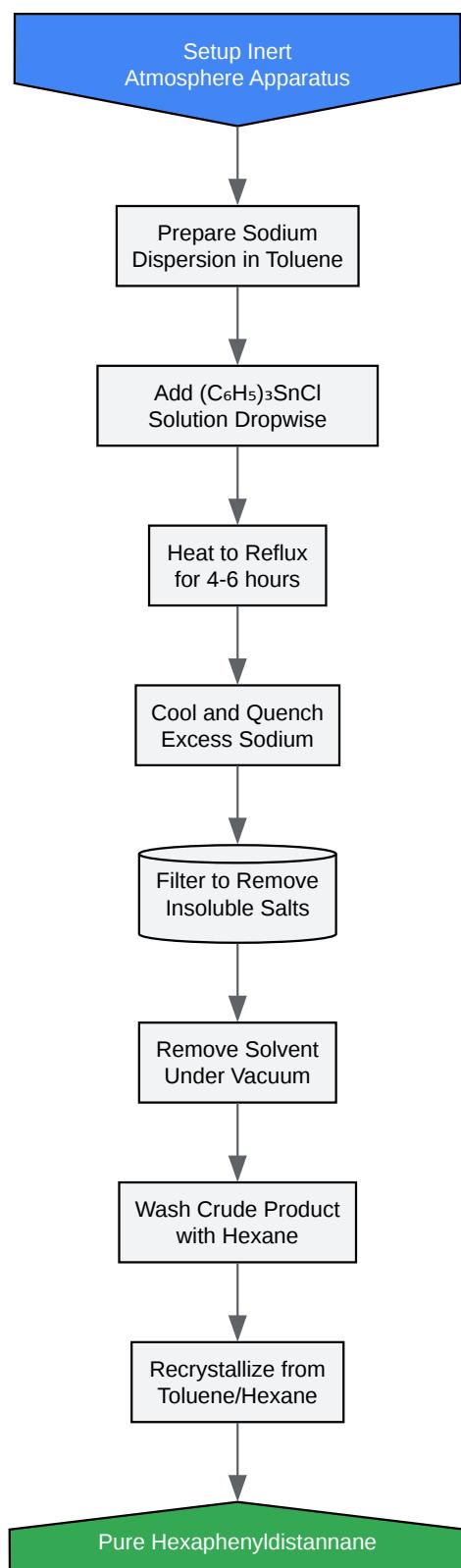
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Fig 1. Historical timeline of the discovery of **hexaphenyldistannane**.



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Fig 2. Simplified radical mechanism for the Wurtz-Fittig type synthesis.



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Fig 3. Experimental workflow for **hexaphenyldistannane** synthesis.

Conclusion

Hexaphenyldistannane holds a significant place in the history of chemistry as one of the earliest examples of a stable compound with a direct, unsupported metal-metal bond. Its synthesis, dating back to the work of Ladenburg, was a direct consequence of the pioneering efforts in organometallic chemistry in the 19th century. The historical synthetic routes, primarily based on Wurtz-Fittig type couplings, laid the groundwork for the development of more sophisticated methods for creating polynuclear systems. The structural and spectroscopic data presented herein provide a quantitative basis for the characterization of this important molecule, which continues to be a reference point in the study of organotin chemistry.

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